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Introduction
Fostamatinib, a prodrug of the active metabolite R406, is a pivotal therapeutic agent in the

study of autoimmune and inflammatory diseases. Its mechanism of action revolves around the

inhibition of key signaling pathways that drive pathological immune responses. This technical

guide provides a comprehensive overview of the biological targets of fostamatinib's active form,

R406, with a focus on its primary target, Spleen Tyrosine Kinase (Syk), and its broader kinome

profile. The information presented herein is intended to support further research and drug

development efforts in this area.

Fostamatinib is rapidly converted to its active metabolite, R406, in vivo. R406 is an ATP-

competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of

various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] By

binding to the ATP-binding pocket of Syk's catalytic domain, R406 effectively blocks its kinase

activity, thereby attenuating the signaling cascades that lead to immune cell activation,

proliferation, and the release of inflammatory mediators.[1]

Quantitative Data on Kinase Inhibition by R406
The following tables summarize the in vitro inhibitory activity of R406 against its primary target,

Syk, and a range of other kinases. This data provides a quantitative perspective on the

selectivity profile of the compound.
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Table 1: Inhibition of Primary Target - Spleen Tyrosine
Kinase (Syk)

Parameter Value Reference

IC50 41 nM [1]

Ki 30 nM [1]

Table 2: Selectivity Profile of R406 Against a Panel of
Kinases
This table presents the half-maximal inhibitory concentration (IC50) values of R406 against a

selection of kinases, demonstrating its broader kinase inhibition profile.

Kinase IC50 (nM) Kinase Family

FLT3 3 Tyrosine Kinase

c-Ret 5 Tyrosine Kinase

Lck 37 Tyrosine Kinase

Lyn 63 Tyrosine Kinase

Adenosine A3 Receptor 18 G-protein Coupled Receptor

TAM Family (TYRO3, AXL,

MERTK)
<1000 Tyrosine Kinase

Note: The comprehensive kinase profiling of R406 has shown inhibitory activity against a wide

array of kinases, particularly at higher concentrations.[3][4] The inhibition of off-target kinases,

such as KDR (VEGFR2), has been associated with observed side effects like hypertension.[3]

Signaling Pathways
R406 exerts its therapeutic effects by modulating key signaling pathways in immune cells. The

following diagrams illustrate the role of Syk in these pathways and the point of inhibition by

R406.
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Start

Prepare Reagents:
- Recombinant Syk Enzyme

- Kinase Buffer
- Syk Substrate

- ATP
- R406 (test compound)

Set up Kinase Reaction:
- Add Syk enzyme, substrate,

and R406 to well plate

Initiate Reaction:
- Add ATP

Incubate at 30°C

Stop Reaction & Deplete ATP:
- Add ADP-Glo™ Reagent

Incubate at RT

Detect Signal:
- Add Kinase Detection Reagent
(converts ADP to ATP, then light)

Read Luminescence

Analyze Data:
- Calculate IC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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